BenchChemオンラインストアへようこそ!

Taurochenodeoxycholic Acid

Endocrinology Diabetes FXR Agonist

Taurochenodeoxycholic acid (TCDCA) sodium salt (CAS 6009-98-9, ≥98% purity) is the definitive, non-substitutable bile acid for research requiring Farnesoid X Receptor (FXR) agonism, robust cholestatic injury modeling, and gastric mucosal barrier disruption studies. Unlike TUDCA, its 7β-epimer, TCDCA potently drives insulin secretion in β-cells and serves as the gold standard for inducing rodent cholestasis. Substitution with TUDCA is scientifically invalid for these applications. Procure the exact ligand to ensure experimental reproducibility and valid mechanistic conclusions.

Molecular Formula C26H45NO6S
Molecular Weight 499.7 g/mol
CAS No. 6009-98-9
Cat. No. B162681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaurochenodeoxycholic Acid
CAS6009-98-9
SynonymsNSC 681055; Taurochenodeoxycholate; TCDCA
Molecular FormulaC26H45NO6S
Molecular Weight499.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
InChIInChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1
InChIKeyBHTRKEVKTKCXOH-BJLOMENOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taurochenodeoxycholic Acid (CAS 6009-98-9) Procurement Specifications & Key Differentiators


Taurochenodeoxycholic acid (TCDCA, CAS 6009-98-9) is a taurine-conjugated primary bile acid naturally synthesized in the liver, with a molecular weight of 521.7 g/mol for its sodium salt form . It functions endogenously as a detergent for lipid solubilization and membrane-bound protein extraction . Unlike its more widely studied analog Tauroursodeoxycholic acid (TUDCA), TCDCA is not a generic substitute; it exhibits distinct, context-dependent physiological roles that necessitate precise compound selection in research and development. Its commercial relevance is grounded in these specific, non-interchangeable properties, which are critical for experimental validity and therapeutic targeting .

Why Tauroursodeoxycholic Acid (TUDCA) Cannot Substitute for Taurochenodeoxycholic Acid in Research & Therapeutics


Substituting TCDCA with TUDCA (Tauroursodeoxycholic acid, its 7β-epimer) or other bile acids is scientifically invalid due to fundamental differences in receptor signaling, metabolic outcomes, and tissue-specific toxicity. TCDCA is a potent agonist of the Farnesoid X Receptor (FXR) and a driver of insulin secretion in pancreatic β-cells, whereas TUDCA is a weak or negligible agonist of FXR [1]. Furthermore, while TCDCA is intrinsically hepatotoxic at high concentrations—a property exploited to study cholestasis and cytoprotection [2]—TUDCA is cytoprotective and used clinically to mitigate liver damage [3]. These opposing functional profiles mean that TCDCA and TUDCA are not experimental alternatives; their use dictates entirely different and often contrary biological outcomes.

Quantitative Evidence Differentiating Taurochenodeoxycholic Acid (6009-98-9) from Key Analogs


FXR Agonism: TCDCA as a β-Cell Specific Insulin Secretagogue vs. Inactive TUDCA

Taurochenodeoxycholic acid (TCDCA) directly stimulates insulin secretion from pancreatic β-cells via exclusive activation of the Farnesoid X Receptor (FXR). Tauroursodeoxycholic acid (TUDCA) does not share this mechanism [1]. This makes TCDCA a specific tool for studying FXR-mediated insulin secretion, a pathway not addressable by TUDCA.

Endocrinology Diabetes FXR Agonist

Hepatotoxicity: TCDCA as a Cholestatic Agent vs. Cytoprotective TUDCA/THDCA

TCDCA is intrinsically hepatotoxic and induces cholestasis in vivo, a property not shared by its analog TUDCA [1]. This makes TCDCA an essential reagent for creating disease models of cholestasis to study hepatoprotective mechanisms of other compounds.

Hepatology Cholestasis Toxicity Assay

Mucosal Damage: TCDCA Causes Significantly Greater Barrier Disruption than TUDCA

TCDCA causes significantly more damage to the gastric and esophageal mucosa than its 7β-epimer, TUDCA. This is due to minor structural differences that result in major changes in mucosal barrier function disruption [1].

Gastroenterology Mucosal Biology Toxicity

Solubility Profile: TCDCA Demonstrates High DMSO and Water Solubility for In Vitro Applications

TCDCA sodium salt (CAS 6009-98-9) demonstrates excellent solubility in both DMSO and water, facilitating diverse in vitro and in vivo dosing regimens. This solubility profile is a key procurement consideration, as it simplifies preparation of stock solutions and experimental media compared to less soluble analogs [1].

Formulation Biochemistry Solubility

Lipid Solubilization: TCDCA is a Stronger Detergent than TUDCA for Cholesterol and Oleic Acid

Taurochenodeoxycholate (TCDCA) is a more effective detergent for lipid solubilization compared to tauroursodeoxycholate (TUDCA). TCDCA solubilized significantly more cholesterol and oleic acid than taurocholate, whereas TUDCA had the poorest detergent properties for both lipids [1]. This functional difference is critical for studies on intestinal absorption and lipid metabolism.

Lipid Metabolism Biochemistry Micelle Formation

Optimal Research & Industrial Application Scenarios for Taurochenodeoxycholic Acid (6009-98-9)


Modeling Cholestatic Liver Injury and Testing Hepatoprotective Agents

TCDCA is the agent of choice for inducing a robust and well-characterized model of cholestasis in rodents. Intravenous infusion of TCDCA reliably causes a decrease in bile flow and leakage of liver enzymes, providing a standardized platform to test the hepatoprotective efficacy of novel compounds [1]. This model is essential for studying diseases like primary biliary cholangitis and drug-induced liver injury.

Investigating FXR-Mediated Insulin Secretion in Pancreatic β-Cells

In contrast to TUDCA, TCDCA is a potent and specific activator of FXR in pancreatic β-cells, leading to acute stimulation of insulin secretion [1]. This makes TCDCA a critical reagent for dissecting the nongenomic effects of bile acids on glucose homeostasis and for screening FXR agonists with potential anti-diabetic properties.

Studying Bile Acid-Induced Injury in the Upper Gastrointestinal Tract

TCDCA's potent ability to disrupt gastric and esophageal mucosal barriers, significantly exceeding that of TUDCA, makes it a valuable tool for investigating the pathophysiology of bile reflux injury [1]. This is relevant for research into gastroesophageal reflux disease (GERD) and Barrett's esophagus.

Biophysical Studies of Bile Salt Micelles and Lipid Solubilization

Due to its distinct detergent properties—solubilizing cholesterol and oleic acid more effectively than TUDCA—TCDCA is the preferred conjugated bile acid for in vitro studies on micelle formation, lipid digestion, and the biophysics of intestinal absorption [1]. TUDCA is not a suitable substitute in these experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taurochenodeoxycholic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.